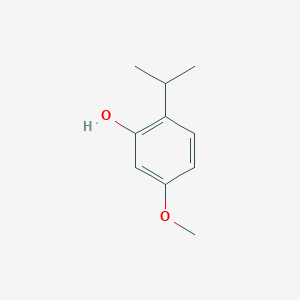
2-Isopropyl-5-methoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isopropyl-5-methoxyphenol, also known as thymol, is a naturally occurring monoterpene phenol derivative of cymene. It is found in the essential oils of various plants, particularly in thyme. Thymol is known for its pleasant aromatic odor and is widely used for its antiseptic, antibacterial, and antifungal properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Thymol can be synthesized through several methods. One common laboratory method involves the methylation of o-catechol using potash and dimethyl sulfate . Another method includes the hydrolysis of o-anisidine via its diazonium derivative . Industrially, thymol is often produced by the alkylation of m-cresol with propylene .
Analyse Des Réactions Chimiques
Types of Reactions
Thymol undergoes various chemical reactions, including:
Oxidation: Thymol can be oxidized to thymohydroquinone and thymobenzoquinone under specific conditions.
Reduction: It can be reduced to dihydrothymol using hydrogenation techniques.
Substitution: Thymol can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for reduction.
Substitution: Reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation are commonly used.
Major Products
Oxidation: Thymohydroquinone, thymobenzoquinone.
Reduction: Dihydrothymol.
Substitution: Various substituted thymol derivatives depending on the reagent used.
Applications De Recherche Scientifique
Thymol has a wide range of applications in scientific research:
Mécanisme D'action
Thymol exerts its effects through multiple mechanisms:
Antimicrobial Action: Thymol disrupts the cell membranes of bacteria and fungi, leading to cell lysis.
Antioxidant Activity: It scavenges free radicals and enhances the activity of endogenous antioxidant enzymes.
Anti-inflammatory Effects: Thymol inhibits the production of pro-inflammatory cytokines and mediators.
Comparaison Avec Des Composés Similaires
Thymol is often compared with other phenolic compounds such as carvacrol, eugenol, and menthol:
Thymol’s unique combination of antimicrobial, antioxidant, and anti-inflammatory properties makes it a versatile compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C10H14O2 |
|---|---|
Poids moléculaire |
166.22 g/mol |
Nom IUPAC |
5-methoxy-2-propan-2-ylphenol |
InChI |
InChI=1S/C10H14O2/c1-7(2)9-5-4-8(12-3)6-10(9)11/h4-7,11H,1-3H3 |
Clé InChI |
ODRKDXWJFUCADH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C=C(C=C1)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




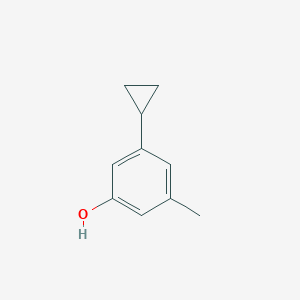




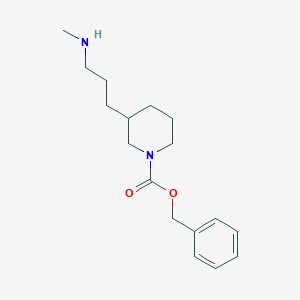
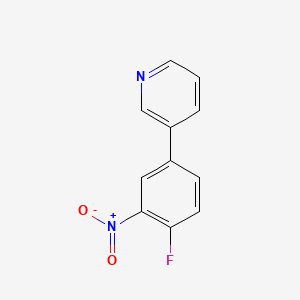

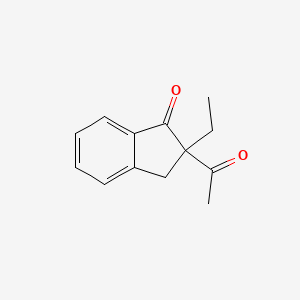
![Tert-butyl N-[2-(benzylamino)ethyl]-N-methylcarbamate](/img/structure/B13982356.png)
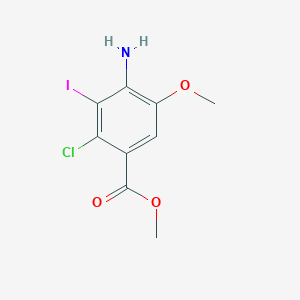
![Pyrrolo[3,4-c]pyrazol-3(2H)-one, 1,4,5,6-tetrahydro-](/img/structure/B13982365.png)
